Introduction: The Strategic Importance of Fluorination in Modern Chemistry
Introduction: The Strategic Importance of Fluorination in Modern Chemistry
An In-Depth Technical Guide to 3,4-Difluorobenzamide (CAS 85118-04-3)
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing a compound's intrinsic properties. Fluorine's high electronegativity and small size can profoundly influence metabolic stability, membrane permeability, and binding affinity to biological targets[1]. 3,4-Difluorobenzamide (CAS No. 85118-04-3) stands out as a pivotal building block that leverages these benefits. It is a versatile chemical intermediate recognized for its unique fluorinated structure, which enhances its reactivity and utility in diverse synthetic applications[2].
This guide serves as a technical resource for researchers, chemists, and drug development professionals, offering in-depth insights into the physicochemical properties, synthesis, applications, and handling of 3,4-Difluorobenzamide. Its role as a key intermediate in the synthesis of bioactive molecules for oncology and neurology, as well as in the formulation of advanced agrochemicals, underscores its importance in both research and industrial settings[2].
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. 3,4-Difluorobenzamide presents as a white to light yellow crystalline powder[2]. Its core properties are summarized below, providing the foundational data required for its use in experimental design and quality control.
| Property | Value | Source(s) |
| CAS Number | 85118-04-3 | [3][4][5][6] |
| Molecular Formula | C₇H₅F₂NO | [2][3][4][5] |
| Molecular Weight | 157.12 g/mol | [2][3][4] |
| Melting Point | 129 - 133 °C | [2] |
| Appearance | White to light yellow powder/crystal | [2] |
| IUPAC Name | 3,4-difluorobenzamide | [3] |
| InChI Key | CMWOHNIHUBDEAG-UHFFFAOYSA-N | [3][5] |
| Purity (Typical) | ≥ 97-98% | [2] |
Spectroscopic Data for Structural Elucidation
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¹H NMR: The proton NMR spectrum is critical for confirming the identity and purity of the compound. The aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine coupling. The amide protons (-NH₂) will typically present as a broad singlet.
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¹³C NMR: The carbon spectrum will show distinct signals for the seven carbon atoms, with the chemical shifts of the fluorinated aromatic carbons being significantly influenced by the attached fluorine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic peaks include N-H stretching for the primary amide (around 3100-3500 cm⁻¹), a strong C=O (carbonyl) stretch (around 1650-1680 cm⁻¹), and C-F stretching bands in the fingerprint region (around 1100-1300 cm⁻¹)[3][5].
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Mass Spectrometry (MS): Electron ionization mass spectrometry (GC-MS) will show a molecular ion peak (M⁺) at m/z 157, corresponding to the molecular weight of the compound[3].
Synthesis and Reaction Pathways
The synthesis of 3,4-Difluorobenzamide can be approached through several reliable routes, most commonly starting from either 3,4-difluorobenzoic acid or 3,4-difluorobenzonitrile. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity.
A prevalent laboratory and industrial-scale method involves the conversion of 3,4-difluorobenzoic acid to the corresponding amide. This transformation leverages standard peptide coupling chemistry or activation of the carboxylic acid.
Caption: Synthesis pathway from 3,4-difluorobenzoic acid.
Experimental Protocol: Amidation of 3,4-Difluorobenzoic Acid
This protocol describes the conversion of 3,4-difluorobenzoic acid to 3,4-difluorobenzamide via an acyl chloride intermediate. This two-step, one-pot procedure is robust and generally high-yielding.
Materials:
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3,4-Difluorobenzoic acid (1 eq.)[7]
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Thionyl chloride (SOCl₂) (1.2 eq.)
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Anhydrous Dichloromethane (DCM) or Toluene
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Concentrated Aqueous Ammonia (NH₄OH) (excess)
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Ice
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Saturated sodium bicarbonate solution
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Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Activation of Carboxylic Acid: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4-difluorobenzoic acid (1 eq.). Suspend the acid in anhydrous DCM (approx. 10 mL per gram of acid).
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Add thionyl chloride (1.2 eq.) dropwise to the suspension at room temperature. The causality here is the conversion of the less reactive carboxylic acid into a highly electrophilic acyl chloride, which is readily attacked by a nucleophile.
-
Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours. The progress can be monitored by the cessation of HCl gas evolution.
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Reaction Quench and Amination: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and excess concentrated aqueous ammonia. This step must be performed in a well-ventilated fume hood due to the exothermic nature of the quench and the release of ammonia gas. The ammonia serves as the nucleophile to form the amide bond.
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Work-up and Isolation: Continue stirring the mixture for 30 minutes. The product, 3,4-difluorobenzamide, will precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash the filter cake sequentially with cold deionized water and a small amount of cold saturated sodium bicarbonate solution to remove any unreacted acid.
-
Dry the crude product under vacuum. If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to yield a product with >98% purity.
Core Applications in Research and Development
The utility of 3,4-Difluorobenzamide stems from its identity as a "scaffold" or "building block" in the synthesis of more complex molecules. The difluorophenyl moiety it provides is a common feature in many modern therapeutic agents and high-performance materials.
Caption: Role as a key intermediate in diverse applications.
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Pharmaceutical Development: This is the most significant area of application. The 3,4-difluorophenyl group is a key pharmacophore in various drug candidates. It serves as a crucial intermediate in the synthesis of molecules targeting neurological disorders and cancers[2]. For instance, it is a component in the development of potent and selective Akt inhibitors, which are a focus of modern oncology research[8]. It is also used in synthetic routes for P2Y12 receptor antagonists, a class of antiplatelet drugs[9]. The fluorine atoms enhance metabolic stability and can improve binding interactions within the target protein's active site[1].
-
Agrochemical Chemistry: In agriculture, 3,4-Difluorobenzamide is used to create innovative crop protection products[2]. The fluorinated structure contributes to the efficacy and selectivity of herbicides and pesticides, allowing for potent activity against target pests while minimizing off-target effects[2].
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Material Science: The compound is also explored for its potential in creating advanced polymers with enhanced thermal and mechanical properties[2]. The stability conferred by the C-F bonds can translate to materials with greater durability and resistance to degradation.
Safety, Handling, and Storage
As a laboratory chemical, adherence to strict safety protocols is mandatory when handling 3,4-Difluorobenzamide.
Hazard Identification (GHS Classification): Based on aggregated data, the compound is classified with the following hazards[3]:
Recommended Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood[10].
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles[10].
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling[10][11].
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator with a particulate filter (e.g., N95 dust mask).
-
-
General Hygiene: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation[10].
Storage:
-
Store in a well-ventilated place. Keep the container tightly closed[10].
-
Store at room temperature in a dry and clean environment[2].
Conclusion
3,4-Difluorobenzamide is more than a simple chemical reagent; it is an enabling tool for innovation in science and technology. Its well-defined physicochemical properties, accessible synthetic routes, and the strategic advantages conferred by its difluorinated structure make it an invaluable intermediate. For researchers in drug discovery, agrochemical development, and material science, a thorough understanding of this compound's characteristics and handling requirements is essential for leveraging its full potential to create novel and impactful molecular solutions.
References
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PubChem. (n.d.). 3,4-Difluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzamide, 3,4-fluoro-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
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Wang, H., et al. (2021). Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry, 64(16), 12163–12180. Retrieved from [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. Retrieved from [Link]
- Google Patents. (n.d.). CN103709071A - 3, 4-difluorobenzonitrile preparation method.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3,4-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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